2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiadiazole group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one stands out due to its unique combination of structural features and potential applications. Similar compounds include:
2-aminoimidazole derivatives: Known for their antiviral and anticancer activities.
Imidazole-containing compounds: Widely studied for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Properties
Molecular Formula |
C16H15N7O2S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C16H15N7O2S2/c1-7-4-8(2)18-15(17-7)23-14(25)12-11(24)5-10(19-13(12)22-23)6-26-16-21-20-9(3)27-16/h4-5H,6H2,1-3H3,(H2,19,22,24) |
InChI Key |
JVMLJRCTRWKTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=NN=C(S4)C)C |
Origin of Product |
United States |
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